4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Analytical Chemistry Synthetic Chemistry Procurement

This specific 4,6-dimethyl isomer is structurally non-interchangeable with tautomers. Its unique substitution dictates annulation reactions to pyridopyrazolopyrimidines and defines metal-chelating geometry. Pd(II) complexes exhibit enhanced cytotoxicity vs. the free ligand. Essential for replicating published synthetic routes, lead optimization, and metallodrug discovery. Confirm isomer identity before purchase.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
CAS No. 56984-52-2
Cat. No. B7727146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
CAS56984-52-2
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=NNC(=C12)N)C
InChIInChI=1S/C8H10N4/c1-4-3-5(2)10-8-6(4)7(9)11-12-8/h3H,1-2H3,(H3,9,10,11,12)
InChIKeyKHMQXWUXUJTGET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Core Heterocyclic Scaffold for Synthesis and Complexation


4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 56984-52-2) is a small-molecule heterocyclic compound featuring a fused pyrazole-pyridine ring system with methyl groups at the 4 and 6 positions and a primary amine at the 3-position [1]. It is structurally and tautomerically related to 4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine (CAS 41601-44-9) . Its primary documented utility is as a key synthetic intermediate and a metal-chelating ligand, rather than as a standalone bioactive agent [2].

Why Generic Substitution of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is Risk-Prone


Substituting this specific isomer for other pyrazolo[3,4-b]pyridin-3-amines or its tautomeric forms is not scientifically equivalent due to two critical differentiators. First, the specific 4,6-dimethyl substitution pattern dictates its reactivity as a precursor to annulated heterocyclic systems like pyridopyrazolopyrimidines [1]. Second, its distinct chelation geometry with metal ions like Pd(II) and Ru(III), which leads to demonstrably different biological outcomes, is not guaranteed for closely related analogs [2]. These properties are intrinsic to its precise molecular structure and are not transferable to other in-class compounds.

Quantitative Evidence Guide for Procuring 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine


Differentiation by Standard Commercial Purity Specification

Commercial sourcing of this compound is available with a verified minimum purity of 95%, as documented by reputable vendors, accompanied by analytical data including NMR, HPLC, and COA . This provides a quantitative benchmark for procurement against uncharacterized or lower-purity alternatives.

Analytical Chemistry Synthetic Chemistry Procurement

Enhanced Cytotoxicity via Pd(II) Complexation

While the free ligand shows weak antibacterial activity against Gram-positive bacteria, its coordination to Pd(II) significantly enhances its cytotoxic activity. The Pd(II) complex of 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine demonstrated higher antitumor activity against the breast MCF-7 cell line compared to the uncomplexed ligand [1].

Medicinal Chemistry Bioinorganic Chemistry Cytotoxicity

Divergent Reactivity of 2-Acetyl Derivative Against Coagulation Factor XII

A specific derivative of the core scaffold, 2-acetyl-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine, has been shown to inhibit Coagulation Factor XII with an IC50 of 4.81 µM [1]. This provides a quantitative benchmark for the inhibitory potential of a modified version of the target compound.

Kinase Inhibition Hematology Chemical Biology

Benchmark Antiproliferative Activity of a 4,6-Dimethylpyrazolo[3,4-b]pyridine Derivative

A highly functionalized derivative containing the 4,6-dimethylpyrazolo[3,4-b]pyridine core, specifically 1-(benzothiazolyl)-4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine (6b), achieved 53% cell growth inhibition against cancer cell lines, nearly matching the standard drug doxorubicin (58%) .

Anticancer Oncology Drug Discovery

Primary Application Scenarios for 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine Based on Evidence


Synthesis of Pyridopyrazolopyrimidine Libraries

This compound is a validated starting material for the synthesis of complex, nitrogen-rich heterocycles. Its reaction with ethyl acetoacetate leads to pyridopyrazolopyrimidine systems, as detailed in recent synthetic studies [1]. Procuring this compound is essential for any research group aiming to replicate or expand upon these established synthetic routes for generating libraries of potential bioactive molecules.

Development of Metal-Based Anticancer Agents

The documented chelating ability of 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, particularly with Pd(II), is a key differentiator. The resulting Pd(II) complex has been shown to exhibit enhanced cytotoxic activity against the MCF-7 breast cancer cell line compared to the free ligand [2]. This makes the compound a rational choice for inorganic medicinal chemistry groups exploring metallodrugs.

Scaffold for Kinase Inhibitor Discovery

The pyrazolo[3,4-b]pyridin-3-amine framework is a privileged scaffold in kinase inhibitor research. While the parent compound itself may lack direct bioactivity, its derivatives have demonstrated quantifiable inhibition. A 2-acetyl derivative shows IC50 = 4.81 µM against Coagulation Factor XII [3], and a more elaborated derivative achieved 53% cancer cell growth inhibition, comparable to doxorubicin . This validates its procurement for structure-activity relationship (SAR) studies and lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.